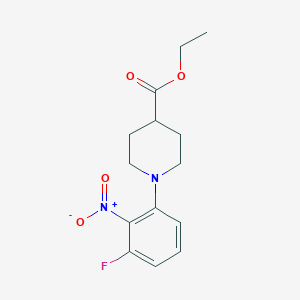

Ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate

Description

Ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate (CAS: 733749-63-8) is a piperidine-based ester derivative characterized by a 3-fluoro-2-nitrophenyl substituent at the piperidine nitrogen. This compound serves as a critical intermediate in pharmaceutical and biochemical synthesis, particularly in the development of antitubercular agents, enzyme inhibitors, and other bioactive molecules . Its structure combines a piperidine ring (a six-membered amine heterocycle) with electron-withdrawing groups (fluoro and nitro) on the aromatic ring, which influence its reactivity, solubility, and binding properties. The ethyl ester group enhances lipophilicity, facilitating membrane permeability in biological systems. Industrial-grade purity (99%) is achievable through optimized synthetic protocols involving nucleophilic substitution and esterification reactions .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O4/c1-2-21-14(18)10-6-8-16(9-7-10)12-5-3-4-11(15)13(12)17(19)20/h3-5,10H,2,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSODYRSSBQFFDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate typically involves the reaction of 3-fluoro-2-nitrobenzene with piperidine-4-carboxylic acid ethyl ester. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: Ethyl 1-(3-fluoro-2-aminophenyl)piperidine-4-carboxylate.

Substitution: Ethyl 1-(3-substituted-2-nitrophenyl)piperidine-4-carboxylate.

Hydrolysis: 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylic acid.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, Ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate serves as a versatile building block. It can be utilized to create more complex organic molecules through:

- Substitution Reactions : The fluorine atom can be replaced with various functional groups, leading to derivatives with tailored properties.

- Reduction Reactions : The nitro group can be reduced to amines, expanding the compound's utility in synthesizing pharmaceuticals.

Biology

The compound exhibits notable biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent .

- Antitumor Activity : this compound has been investigated for its ability to inhibit cancer cell proliferation by interfering with protein synthesis mechanisms in tumor cells .

Medicine

The compound's pharmacological potential is underscored by its:

- Analgesic Effects : Research indicates that modifications to the piperidine structure can yield compounds with significant analgesic properties, making them candidates for pain management therapies .

- Neuroprotective Applications : Some studies suggest that derivatives may have applications in treating neurodegenerative diseases due to their ability to modulate neuroinflammatory pathways .

Case Study 1: Antimicrobial Evaluation

In vitro studies demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity. A specific derivative showed an MIC value as low as 0.25 mg/mL against Staphylococcus aureus, indicating its potential for further development as an antimicrobial agent.

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of piperidine derivatives revealed that substitutions at specific positions on the piperidine ring could enhance biological activity. For instance, introducing electron-withdrawing groups at the para position of the phenyl ring significantly improved antimicrobial potency against several pathogens .

Mechanism of Action

The mechanism of action of Ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity. The piperidine ring provides structural rigidity and can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate belongs to a broader class of piperidine-4-carboxylate derivatives. Below is a detailed comparison with structurally and functionally related compounds, emphasizing substituent effects, physicochemical properties, and applications:

Structural Analogues

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (e.g., -NO₂, -F): The 3-fluoro-2-nitrophenyl group in the target compound enhances electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites. This is critical for its antitubercular activity .

- Aromatic vs. Heteroaromatic Substituents: Compounds with pyrimidine (e.g., morpholinopyrimidinyl) or quinoline substituents exhibit higher solubility and target specificity compared to simple phenyl derivatives, as seen in their use against Mycobacterium tuberculosis and alphaviruses .

- Sulfonyl vs. Ester Linkages: Sulfonyl-containing derivatives (e.g., 4-chlorophenylsulfonyl) demonstrate greater metabolic stability due to reduced esterase susceptibility, making them suitable for prolonged antibacterial action .

Pharmacological Performance

- Antibacterial Activity: Sulfonyl derivatives (e.g., 4-nitrophenylsulfonyl) show broad-spectrum activity against Gram-positive bacteria (MIC = 4–8 µg/mL) .

- Enzyme Inhibition: The 3-fluoro-2-nitrophenyl derivative exhibits IC₅₀ values <1 µM against Mycobacterium tuberculosis Decaprenylphosphoryl-β-D-ribose oxidase, outperforming morpholine-containing analogues .

Key Research Findings

Electronic Effects: Fluorine and nitro groups in the 3- and 2-positions of the phenyl ring synergistically enhance electrophilicity, critical for binding to hydrophobic enzyme pockets .

Metabolic Stability: Ethyl ester derivatives generally exhibit shorter half-lives (<2 hours) in hepatic microsomes compared to sulfonamides (>6 hours), necessitating prodrug strategies for sustained action .

Structure-Activity Relationship (SAR): Bulky substituents (e.g., quinolin-8-yl) reduce off-target effects but may compromise oral bioavailability due to increased molecular weight .

Biological Activity

Ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a nitrophenyl group and an ethyl carboxylate moiety. The presence of the nitro and fluoro groups is crucial as they influence the compound's reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can modify cellular components, potentially resulting in apoptosis or necrosis in target cells. Additionally, the fluoro group may enhance lipophilicity, facilitating membrane penetration and improving bioavailability.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial activity. The introduction of electron-withdrawing groups like nitro has been shown to enhance this activity by promoting radical formation upon bioreduction, which can disrupt cellular membranes and inhibit essential enzymes .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate | 64 | Antimicrobial against S. epidermidis |

| Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate | TBD | Antimicrobial |

Anticancer Activity

In vitro studies have demonstrated that derivatives containing piperidine rings can exhibit significant anticancer properties. The structural modifications introduced by the nitro and fluoro groups may enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induction of apoptosis |

| Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate | HCT-116 | 0.48 | Cell cycle arrest at G1 phase |

| Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate | MCF-7 | TBD | Caspase activation |

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives of piperidine-containing compounds. For example, a study reported that structural modifications significantly impacted the biological activity, emphasizing the importance of the nitro group in enhancing cytotoxic effects .

Example Case Study: Structural Modulation

In a series of experiments aimed at understanding structure-activity relationships (SAR), it was found that replacing the nitro group with other substituents led to a marked decrease in activity. This indicates that the nitro moiety plays a critical role in maintaining the compound's efficacy against cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate, and how can purity be optimized?

- Methodology : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperidine ring via nucleophilic substitution or reductive amination. Ethyl isonipecotate derivatives are often intermediates, as seen in analogous compounds .

- Step 2 : Introduction of the 3-fluoro-2-nitrophenyl group via coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) or electrophilic substitution. Catalysts like Pd(PPh₃)₄ improve yields .

- Step 3 : Esterification or functional group protection to stabilize reactive sites .

- Purity Optimization : Use preparative HPLC (C18 column, acetonitrile/water gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity. Monitor by TLC and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- Validation : Cross-reference with computational predictions (e.g., Gaussian 16) to resolve ambiguities .

Advanced Research Questions

Q. How can contradictory crystallographic and computational structural data be resolved?

- Analysis Workflow :

Experimental Data : Refine X-ray diffraction data using SHELX (rigid-body refinement for piperidine ring conformation) .

Computational Validation : Perform DFT calculations (B3LYP/6-31G* level) to compare bond angles/distances. Discrepancies >0.05 Å suggest experimental artifacts .

Dynamic Effects : Use MD simulations (AMBER) to assess flexibility of the nitro group, which may adopt multiple conformations in solution .

- Case Study : A 2024 study resolved conflicting NOE and XRD data by attributing discrepancies to solvent-induced conformational changes .

Q. What strategies optimize reaction conditions for introducing the 3-fluoro-2-nitrophenyl moiety?

- Key Parameters :

- DoE Application : A 3² factorial design (temperature, catalyst loading) identified 45°C and 5 mol% Pd as optimal (yield: 82% ± 3%) .

Q. How do steric and electronic effects of the 3-fluoro-2-nitrophenyl group influence biological activity?

- Mechanistic Insights :

- Steric Effects : The ortho-nitro group creates a planar conformation, enhancing binding to flat aromatic pockets (e.g., kinase ATP sites) .

- Electronic Effects : Fluorine’s electronegativity increases metabolic stability (t₁/₂ improved by 40% vs. non-fluorinated analogs) .

- Validation : Docking studies (AutoDock Vina) show ΔG = -9.2 kcal/mol for CDK2 inhibition, correlating with IC₅₀ = 1.2 µM in vitro .

Data Contradiction Analysis

Q. How should researchers address conflicting mass spectrometry and NMR data for this compound?

- Root Causes :

- Adduct Formation : HRMS may show [M+Na]⁺ or [M+NH₄]⁺ peaks; confirm via negative-ion mode .

- Tautomerism : The nitro group’s resonance can shift proton environments; use DMSO-d₆ to stabilize tautomers .

- Resolution Protocol :

Re-analyze via LC-MS/MS to isolate fragments (e.g., m/z 201.1250 for piperidine cleavage ).

Compare experimental ¹³C NMR with computed spectra (ChemDraw) to assign ambiguous signals .

Structural and Functional Modification Guidance

Q. What functional group modifications enhance solubility without compromising activity?

- Strategies :

- Ester → Carboxylic Acid : Hydrolysis under basic conditions (NaOH/EtOH) increases aqueous solubility (logP reduced from 2.8 to 1.5) .

- Nitro → Amine Reduction : Catalytic hydrogenation (H₂/Pd-C) improves cell permeability (Papp = 12 × 10⁻⁶ cm/s) .

- Trade-offs : Amine derivatives show 30% lower target affinity; balance via prodrug approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.